Physicochemical Differentiation from Common Acrylamide and Benzamide Screening Compounds Based on Predicted Properties
The predicted logP of 3.11 and polar surface area (PSA) of 117 Ų place N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide in a distinct physicochemical space compared to simpler N-phenylbenzamide analogs (typical PSA ~50–60 Ų) . This moderate lipophilicity combined with higher polarity suggests a differentiated absorption and solubility profile that may favor central nervous system penetration or specific target engagement in cellular assays.
| Evidence Dimension | Predicted logP and Polar Surface Area |
|---|---|
| Target Compound Data | logP = 3.11; PSA = 117 Ų |
| Comparator Or Baseline | Generic N-phenylbenzamide (PSA ~50–60 Ų) |
| Quantified Difference | PSA ~2-fold higher; logP ~1 log unit lower than very lipophilic analogs |
| Conditions | ACD/Labs Percepta prediction (in silico) |
Why This Matters
A 2-fold higher PSA relative to simple benzamides alters membrane permeability predictions and may necessitate different formulation or assay conditions, making this compound a non-interchangeable tool for probing physicochemical-dependent pharmacology.
